molecular formula C21H17N3O2S B7719341 N-(3-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(3-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B7719341
M. Wt: 375.4 g/mol
InChI Key: OQCXITUCTLCKIO-UHFFFAOYSA-N
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Description

“N-(3-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a derivative of thiazolopyrimidine . Thiazolopyrimidines are known for their potent anticancer activity and are often compared to Doxorubicin in terms of their efficacy . They are synthesized as potential inhibitors of topoisomerase II, an enzyme that plays a critical role in DNA replication and is a significant target in cancer therapy .


Synthesis Analysis

Thiazolopyrimidines are synthesized through various methods. One of the most common methods involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reaction mechanism involves a nucleophilic attack of the sulfur atom on the electrophilic cationic center, forming an intermediate product that undergoes [3,3]-Claisen rearrangement .


Molecular Structure Analysis

The molecular structure of thiazolopyrimidines is similar to purine, which may be utilized in the design of structures capable of effectively binding to biological targets . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and the biological target .


Chemical Reactions Analysis

Thiazolopyrimidines possess an active methylene group (C2H2), which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolopyrimidines can vary depending on the specific derivative. For example, the yield of Ethyl 5–(2,4-dimethoxyphenyl)-7-methyl-3-oxo-2–(3,4,5-trimethoxy benzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate was 83%, with a melting point of 190–192 °C .

Mechanism of Action

Thiazolopyrimidines act as inhibitors of topoisomerase II, an enzyme that plays a critical role in DNA replication . They cause DNA structural modifications such as DNA chain extension and partial unwinding, inhibiting DNA and RNA synthesis or causing DNA damage .

Future Directions

Thiazolopyrimidines are promising scaffolds for the design of new medicines, including anticancer drugs . Their structural similarity to purine and the ability to modify the thiazolo[3,2

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-5-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-13-8-9-16(10-14(13)2)23-19(25)17-11-22-21-24(20(17)26)18(12-27-21)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCXITUCTLCKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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